molecular formula C16H16N4O4 B10807705 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Katalognummer: B10807705
Molekulargewicht: 328.32 g/mol
InChI-Schlüssel: DWDCAXPWJWVJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound featuring a unique structural architecture. The molecule comprises three distinct moieties:

  • Acetamide linker: Bridges the imidazolidinone and isoxazole groups, enhancing solubility and modulating pharmacokinetic properties.
  • 5-methyl-1,2-oxazol-3-yl group: A heterocyclic aromatic ring with a methyl substituent, often associated with bioactivity in medicinal chemistry.

Structural elucidation of such compounds often employs crystallographic tools like SHELXL for refinement or the WinGX suite for data processing .

Eigenschaften

Molekularformel

C16H16N4O4

Molekulargewicht

328.32 g/mol

IUPAC-Name

2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C16H16N4O4/c1-10-8-12(19-24-10)17-13(21)9-20-14(22)16(2,18-15(20)23)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,23)(H,17,19,21)

InChI-Schlüssel

DWDCAXPWJWVJCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a derivative of imidazolidinone and oxazole. This article provides an overview of its biological activity, specifically focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3}. The structure features a unique combination of an imidazolidinone ring and an oxazole moiety, which contribute to its biological properties.

Antiproliferative Activity

Research indicates that derivatives of imidazolidinones exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamideMCF-70.56Induction of apoptosis
Similar Derivative AHeLa7.3Inhibition of tubulin polymerization
Similar Derivative BA54916.0G2/M phase arrest

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key cellular pathways involved in tumor growth and survival. Notably:

  • Tubulin Polymerization Inhibition : Compounds related to this structure have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in malignant cells.

Study 1: Anticancer Potential

In a study published in MDPI, researchers synthesized a series of hydantoin derivatives and evaluated their antiproliferative activity against various cancer cell lines. The study found that certain derivatives exhibited strong activity, with IC50 values significantly lower than standard chemotherapeutics . The compound was noted for its potential as a lead structure for developing new anticancer agents.

Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of imidazolidinone derivatives. It revealed that modifications at specific positions on the imidazolidinone ring could enhance biological activity while reducing toxicity . This underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs sharing the N-(5-methyl-1,2-oxazol-3-yl) motif but differing in core functional groups:

Compound A : 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1, from )
  • Key features: Sulfonamide group (-SO₂NH-) linked to a benzene ring. Schiff base (imine) formed between 2-hydroxybenzaldehyde and an amino group.
  • Comparison: The sulfonamide group in L1 enhances polarity and acidity compared to the imidazolidinone dione in the target compound. The Schiff base may confer metal-chelating properties, absent in the target compound.
Compound B : N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide ()
  • Key features: Sulfamoyl group (-NHSO₂-) attached to a phenyl ring. Phenoxyacetamide backbone with a branched alkyl (isopropyl) substituent.
  • The phenoxyacetamide linker in Compound B increases lipophilicity compared to the target compound’s simpler acetamide bridge.
Key Observations:
  • Polarity and Solubility: Compound B’s sulfamoyl group and lower pKa (5.58) suggest higher water solubility than the target compound, which lacks ionizable groups beyond the weakly acidic imidazolidinone dione.
  • Lipophilicity : The target compound’s phenyl and methyl substituents may enhance lipophilicity compared to Compound A’s polar sulfonamide.
  • Bioactivity: Sulfonamide/sulfamoyl groups in Compounds A and B are classically associated with antimicrobial activity, whereas the imidazolidinone dione in the target compound may target enzymes like dipeptidyl peptidase-4 (DPP-4) or similar proteases.

Research Findings and Implications

  • Structural Stability: The imidazolidinone dione’s rigid core in the target compound may improve metabolic stability compared to the Schiff base in Compound A, which is prone to hydrolysis.
  • Synthetic Accessibility: Compound B’s phenoxyacetamide structure suggests easier synthetic modification for structure-activity relationship (SAR) studies compared to the target compound’s fused heterocycle.
  • Drug-Likeness : The target compound’s molecular weight (~366 g/mol) and moderate lipophilicity align with Lipinski’s rule of five, whereas Compound B’s higher molecular weight (429 g/mol) may limit oral bioavailability.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how are reaction conditions optimized?

Answer: The compound can be synthesized via a multi-step procedure involving:

Nucleophilic substitution : Reacting a substituted imidazolidinone precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions.

Amide coupling : Introducing the oxazole moiety via condensation with 5-methyl-1,2-oxazol-3-amine.

  • Key steps : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and purify via recrystallization (e.g., pet-ether or ethanol) .
  • Optimization : Adjust molar ratios (e.g., 1:1.5 for amine:chloroacetyl chloride), solvent polarity, and reflux duration (4–6 hours) to improve yields (typically 60–75%) .

Advanced Synthesis: Contradictions in Yield and By-Product Formation

Q. Q2. How can researchers resolve inconsistencies in synthetic yields and by-product formation during scale-up?

Answer: Yield discrepancies often arise from:

  • Incomplete substitution : Ensure stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) and efficient mixing.
  • By-products : Use chromatographic techniques (e.g., flash column chromatography) to isolate impurities. For example, unreacted starting materials or dimerized intermediates may form due to prolonged heating .
  • Scale-up challenges : Transition from batch to continuous flow reactors for improved temperature control and reduced side reactions .

Structural Characterization

Q. Q3. What analytical methods are critical for confirming the structure and purity of this compound?

Answer:

  • Spectroscopic analysis :
    • IR : Look for peaks at ~1667 cm⁻¹ (C=O stretch of amide) and ~3044 cm⁻¹ (aromatic C-H) .
    • ¹H NMR : Expect signals at δ 3.8–4.0 ppm (methyl groups) and δ 6.9–7.5 ppm (aromatic protons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .
  • Elemental analysis : Validate calculated vs. observed C/H/N ratios (e.g., C: 53.1% vs. 54.21% due to solvent traces) .

Biological Activity Evaluation

Q. Q4. What methodologies are recommended for assessing the compound’s biological activity, such as anticancer or antimicrobial potential?

Answer:

  • In vitro assays :
    • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Antimicrobial screening : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic studies : Perform molecular docking to predict interactions with targets like DNA topoisomerase II or bacterial efflux pumps .

Advanced Biological Studies: Addressing Data Contradictions

Q. Q5. How should researchers interpret conflicting results between in vitro and in vivo biological activity data?

Answer:

  • Pharmacokinetic factors : Assess bioavailability via HPLC plasma profiling to detect metabolite interference .
  • Dose-response validation : Repeat in vivo studies with adjusted dosing regimens (e.g., 10–50 mg/kg in murine models) to account for metabolic clearance .
  • Control experiments : Include positive controls (e.g., doxorubicin for anticancer assays) to validate assay sensitivity .

Computational and Predictive Studies

Q. Q6. What computational tools can predict the compound’s reactivity and biological targets?

Answer:

  • PASS program : Predict biological activity spectra (e.g., Pa > 0.7 for antifungal activity) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic attack sites .
  • Molecular dynamics simulations : Model binding stability with protein targets (e.g., >50 ns simulations for kinase inhibitors) .

Stability and Degradation Analysis

Q. Q7. How can researchers evaluate the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • Kinetic stability : Calculate shelf life using Arrhenius plots from accelerated stability data .

Toxicity and Safety Profiling

Q. Q8. What methodologies are used to assess the compound’s toxicity in preclinical research?

Answer:

  • Acute toxicity : Conduct LD₅₀ tests in rodents (OECD Guideline 423) with histopathological analysis .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays .
  • In vitro hepatotoxicity : Measure ALT/AST levels in HepG2 cells post-exposure .

Experimental Design for Pharmacological Studies

Q. Q9. How should researchers design robust pharmacological studies to minimize bias?

Answer:

  • Randomized block design : Assign treatment groups randomly to control confounders (e.g., animal weight variability) .
  • Blinded analysis : Ensure data interpretation by personnel unaware of treatment groups .
  • Power analysis : Determine sample sizes (e.g., n ≥ 6 per group) to achieve statistical significance (α = 0.05, β = 0.2) .

Data Contradictions in Mechanism of Action

Q. Q10. How can conflicting mechanistic hypotheses (e.g., apoptosis vs. necrosis) be resolved?

Answer:

  • Multiparametric assays : Combine flow cytometry (Annexin V/PI staining) with caspase-3 activity assays to distinguish apoptosis from necrosis .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) .
  • Kinase profiling panels : Screen against 100+ kinases to confirm target selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.